molecular formula C16H15BrN4O2S B11649696 (6Z)-6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649696
M. Wt: 407.3 g/mol
InChI Key: VXUUJDWCPCERNV-YTQSSNFRSA-N
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Description

(6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a thiadiazolopyrimidinone core

Preparation Methods

The synthesis of (6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor. This is followed by the formation of the thiadiazolopyrimidinone core through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiadiazolopyrimidinone derivatives and brominated methoxyphenyl compounds. What sets (6Z)-6-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include dichloroanilines and other brominated aromatic compounds .

Properties

Molecular Formula

C16H15BrN4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

(6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H15BrN4O2S/c1-8(2)15-20-21-13(18)11(14(22)19-16(21)24-15)7-9-6-10(17)4-5-12(9)23-3/h4-8,18H,1-3H3/b11-7-,18-13?

InChI Key

VXUUJDWCPCERNV-YTQSSNFRSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)N=C2S1

Origin of Product

United States

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